

Application Note: Quantification of 2,3-Butanediol in Fermentation Broth using GC-FID

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Compound of Interest		
Compound Name:	2,3-Butanediol	
Cat. No.:	B056796	Get Quote

Abstract

This application note details a robust and reliable method for the quantification of **2,3-butanediol** in complex fermentation broth matrices using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol employs a simple and effective sample preparation procedure involving protein precipitation and liquid-liquid extraction with an internal standard for accurate and precise measurements. This method is suitable for researchers, scientists, and drug development professionals involved in the monitoring of fermentation processes and product yield analysis.

Introduction

2,3-Butanediol (2,3-BDO) is a versatile platform chemical with a wide range of applications in the chemical, pharmaceutical, and agricultural industries. It can be produced through microbial fermentation, and the efficient monitoring of its concentration in the fermentation broth is crucial for process optimization and yield determination. Gas chromatography with a flame ionization detector (GC-FID) offers a sensitive and specific method for the quantification of volatile compounds like 2,3-BDO. This application note provides a detailed protocol for the sample preparation, GC-FID analysis, and quantification of **2,3-butanediol** in fermentation samples.

Materials and Reagents

2,3-Butanediol (analytical standard, ≥99% purity)



- 1,3-Butanediol (internal standard, ≥99% purity)
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- Deionized water
- Centrifuge tubes (15 mL and 2 mL)
- Syringe filters (0.22 μm)
- · GC vials with inserts
- · Volumetric flasks and pipettes

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

This protocol describes the extraction of **2,3-butanediol** from the fermentation broth for GC-FID analysis.

- Cell Removal: Centrifuge 5 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the microbial cells.
- Supernatant Collection: Carefully collect the supernatant.
- Internal Standard Spiking: Transfer 1 mL of the supernatant to a 15 mL centrifuge tube and add a known concentration of the internal standard, 1,3-butanediol.
- Protein Precipitation & Salting Out: Add 0.5 g of anhydrous sodium sulfate to the tube to precipitate remaining proteins and to salt out the **2,3-butanediol**. Vortex for 1 minute.
- Liquid-Liquid Extraction: Add 2 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of 2,3-butanediol into the organic phase.
- Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

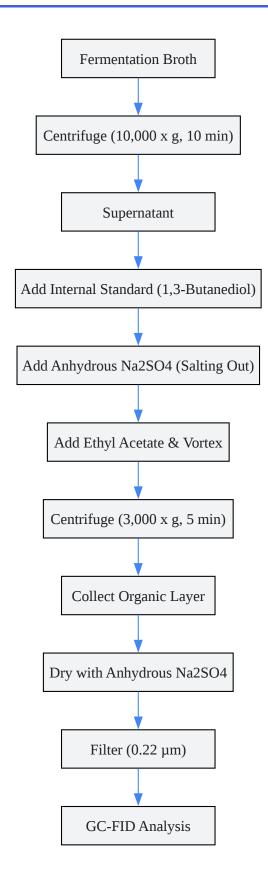






- Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL centrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Filtration: Filter the dried organic extract through a 0.22 µm syringe filter into a GC vial.
- Analysis: The sample is now ready for injection into the GC-FID system.





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Caption: Experimental workflow for sample preparation.



Protocol 2: GC-FID Analysis

This protocol outlines the instrumental parameters for the quantification of **2,3-butanediol**.

- Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
- Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness), is recommended for good separation of diols.
- Injection: Inject 1 μ L of the prepared sample into the GC.

Table 1: GC-FID Instrument Parameters

Parameter	Value	
Inlet Temperature	250 °C	
Injection Mode	Split (Split ratio 20:1)	
Carrier Gas	Helium or Nitrogen	
Flow Rate	1.0 mL/min	
Oven Program		
Initial Temperature	80 °C, hold for 2 min	
Ramp Rate	10 °C/min to 200 °C	
Final Temperature	200 °C, hold for 5 min	
Detector	Flame Ionization Detector (FID)	
Detector Temperature	280 °C	
Hydrogen Flow	30 mL/min	
Air Flow	300 mL/min	
Makeup Gas (N2)	25 mL/min	

Protocol 3: Calibration and Quantification

Methodological & Application

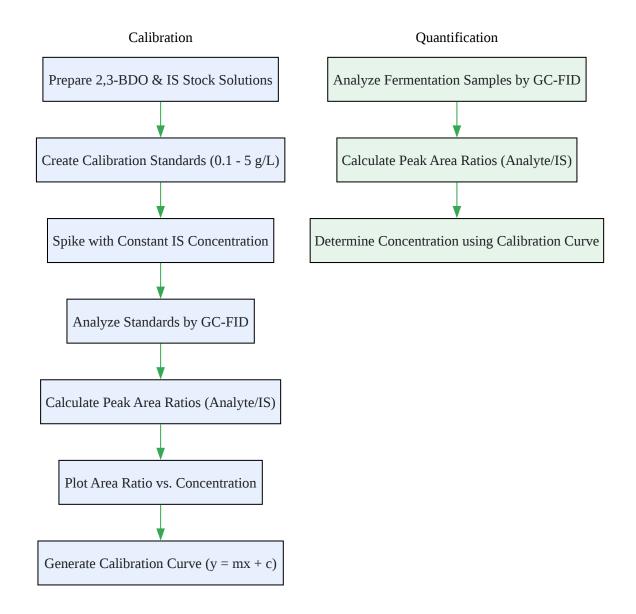




This protocol describes the preparation of a calibration curve and the calculation of the **2,3-butanediol** concentration in the samples.

- Stock Solution Preparation: Prepare a 10 g/L stock solution of 2,3-butanediol and a 10 g/L stock solution of 1,3-butanediol (internal standard) in deionized water.
- Calibration Standards: Prepare a series of calibration standards by diluting the 2,3-butanediol stock solution to achieve concentrations ranging from 0.1 g/L to 5 g/L. Spike each calibration standard with the same constant concentration of the internal standard (e.g., 1 g/L).
- Analysis of Standards: Analyze each calibration standard using the GC-FID method described in Protocol 2.
- Calibration Curve Construction: For each standard, calculate the ratio of the peak area of
 2,3-butanediol to the peak area of the internal standard. Plot a graph of the peak area ratio
 (Y-axis) against the corresponding concentration of 2,3-butanediol (X-axis).
- Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R^2) . An R^2 value > 0.99 is desirable.
- Sample Quantification: Analyze the prepared fermentation broth samples (from Protocol 1) using the same GC-FID method. Calculate the peak area ratio of **2,3-butanediol** to the internal standard.
- Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of **2,3-butanediol** in the samples.





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Caption: Logical relationship for calibration and quantification.



Data Presentation

The quantitative data obtained from the analysis of calibration standards and fermentation samples should be organized into clear and concise tables for easy comparison and interpretation.

Table 2: Example Calibration Data for 2,3-Butanediol

Standard Concentration (g/L)	Peak Area (2,3- BDO)	Peak Area (1,3- BDO, IS)	Peak Area Ratio (2,3-BDO / IS)
0.1	15,234	150,123	0.101
0.5	76,543	151,234	0.506
1.0	152,876	150,987	1.012
2.5	380,987	150,543	2.531
5.0	755,432	149,876	5.041

Table 3: Example Quantification of 2,3-Butanediol in Fermentation Samples

Sample ID	Peak Area (2,3- BDO)	Peak Area (1,3- BDO, IS)	Peak Area Ratio (2,3-BDO / IS)	Calculated Concentration (g/L)
Fermentation_12	254,321	150,654	1.688	1.67
Fermentation_24	456,789	151,023	3.024	3.00
Fermentation_48	687,123	150,876	4.555	4.52

Conclusion

The GC-FID method described in this application note provides a reliable and accurate means for the quantification of **2,3-butanediol** in fermentation broth. The use of an internal standard







and a straightforward liquid-liquid extraction procedure minimizes matrix effects and ensures high precision. This protocol can be readily implemented in research and industrial laboratories for routine monitoring of **2,3-butanediol** production.

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